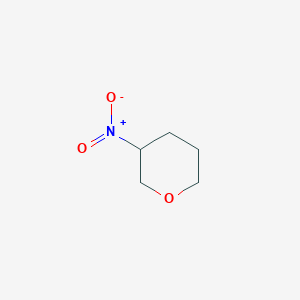![molecular formula C16H11BrN4S2 B2845051 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 956361-13-0](/img/structure/B2845051.png)
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It’s a complex organic molecule that contains bromophenyl, thiazol, thienyl, and pyrazol groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bromophenyl group, a thiazol group, a thienyl group, and a pyrazol group . These groups are all connected in a specific arrangement to form the overall structure of the molecule.Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine has been a subject of research due to their potential applications. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, showcasing moderate to good yields. This methodology could be relevant for generating derivatives of the compound by substituting the appropriate amines (Lygin & Meijere, 2009).
Another study focused on the synthesis, molecular structure, spectral analysis, and nonlinear optical studies of a compound with a similar structure, highlighting the importance of structural characterization in understanding the properties and applications of these compounds (Tamer et al., 2016).
Potential Applications
Nonlinear Optical Properties : The investigation of nonlinear optical properties of compounds closely related to the target molecule suggests potential applications in optical and electronic devices. The structural and electronic properties contribute to their stability and intramolecular charge transfer, which are critical for nonlinear optical applications (Tamer et al., 2016).
Material Science : The synthesis and application of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor-acceptor copolymers have been studied for their use in photovoltaic devices. This research underscores the relevance of such compounds in developing new materials for energy conversion and storage (Zhou et al., 2010).
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting the potential use of these compounds in developing new antimicrobial agents. This application is particularly important in addressing the growing concern over antibiotic resistance (Gad-Elkareem et al., 2011).
Cancer Research : Research on thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents highlights the potential of such compounds in cancer therapy. The ability to induce apoptosis in cancer cells is a critical aspect of anticancer research (Bansal et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally similar to this compound, showed promising adme properties .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4S2/c17-11-5-3-10(4-6-11)13-9-23-16(20-13)21-15(18)12(8-19-21)14-2-1-7-22-14/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIKFXRFLUACPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2844973.png)


![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/no-structure.png)

amino}propanoic acid hydrochloride](/img/structure/B2844983.png)

![N'-(3-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2844985.png)
![1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2844986.png)
![3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile](/img/structure/B2844991.png)